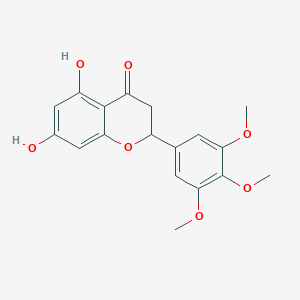

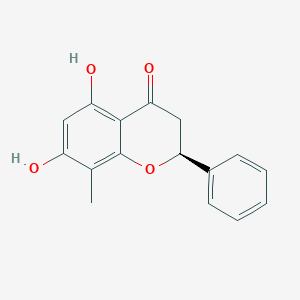

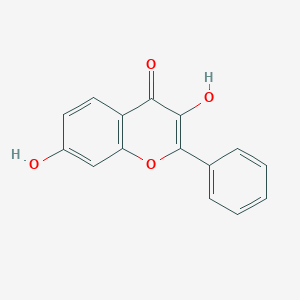

2,3-Dimethoxy-5-methyl-1,4-benzoquinone

Descripción general

Descripción

La Coenzima Q0, también conocida como ubiquinona-0, es un compuesto derivado de la quinona. Es una sustancia natural que se encuentra en diversos organismos, incluido el hongo Antrodia camphorata. La Coenzima Q0 es conocida por sus significativas actividades biológicas, particularmente sus propiedades anticancerígenas y antiinflamatorias .

Aplicaciones Científicas De Investigación

La Coenzima Q0 tiene una amplia gama de aplicaciones en investigación científica:

Mecanismo De Acción

La Coenzima Q0 ejerce sus efectos principalmente a través de su papel en la cadena respiratoria mitocondrial. Actúa como un transportador de electrones, facilitando la transferencia de electrones del complejo I y II al complejo III en las mitocondrias. Este proceso es crucial para la producción de trifosfato de adenosina (ATP), la principal moneda energética de la célula . Además, la Coenzima Q0 tiene propiedades antioxidantes, protegiendo las células del daño oxidativo mediante la eliminación de radicales libres .

Compuestos Similares:

Coenzima Q10 (Ubiquinona-10): Al igual que la Coenzima Q0, la Coenzima Q10 participa en la cadena respiratoria mitocondrial y tiene propiedades antioxidantes.

Plastoquinona: Se encuentra en los cloroplastos, la plastoquinona juega un papel similar en la cadena de transporte de electrones durante la fotosíntesis.

Filoquinona (Vitamina K1): Involucrada en la coagulación de la sangre, la filoquinona comparte similitudes estructurales con la Coenzima Q0 pero tiene funciones biológicas distintas.

Singularidad de la Coenzima Q0: La Coenzima Q0 es única debido a sus propiedades anticancerígenas y antiinflamatorias específicas, que no son tan pronunciadas en otros compuestos similares. Su capacidad para inhibir la metástasis y modular las vías inflamatorias la convierte en un compuesto valioso en la investigación médica .

Análisis Bioquímico

Biochemical Properties

Coenzyme Q0 plays a significant role in biochemical reactions. It is an endogenous lipid-soluble antioxidant in the mitochondrial oxidative respiratory chain which can reduce oxidative stress and inflammation . It interacts with various enzymes, proteins, and other biomolecules. For instance, it interacts with tau protein and aids in the formation of filamentous structure .

Cellular Effects

Coenzyme Q0 has profound effects on various types of cells and cellular processes. It inhibits the growth of SKOV-3, A2780, and A2870/CP70 human ovarian carcinoma cells . It halts the cell cycle at the G2/M phase, increases the production of reactive oxygen species (ROS), and induces autophagy and apoptosis in SKOV-3 cells .

Molecular Mechanism

At the molecular level, Coenzyme Q0 exerts its effects through various mechanisms. It downregulates the protooncogene HER-2 and decreases the protein levels of phosphorylated AKT and mTOR in SKOV-3 cells . These interactions lead to changes in gene expression, enzyme inhibition or activation, and ultimately, changes in cellular function.

Dosage Effects in Animal Models

The effects of Coenzyme Q0 vary with different dosages in animal models. For instance, Coenzyme Q0 enhances remyelination and regulates inflammation effects of cuprizone in the corpus callosum of a chronic model of multiple sclerosis when administered at a dose of 150 mg/kg/day .

Metabolic Pathways

Coenzyme Q0 is involved in various metabolic pathways. It is a key intermediate in the synthesis of coenzyme Q, coenzyme Q10, other ubiquinones, and vitamin E

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Coenzima Q0 puede sintetizarse mediante varios métodos. Un método eficiente implica la propargilación catalítica de la Coenzima Q0 utilizando triflato de escandio y éster de Hantzsch. Esta reacción procede a través de un mecanismo de cadena redox, convirtiendo alcoholes propargílicos en derivados de Coenzima Q0 que contienen triples enlaces .

Métodos de Producción Industrial: La producción industrial de Coenzima Q0 a menudo implica la extracción de fuentes naturales como Antrodia camphorata. El proceso de extracción incluye extracción con disolventes, purificación y cristalización para obtener Coenzima Q0 de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Coenzima Q0 experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La Coenzima Q0 puede oxidarse utilizando reactivos como cloruro férrico en solución de etanol.

Reducción: La reducción de la Coenzima Q0 se puede lograr utilizando agentes reductores como borohidruro de sodio.

Sustitución: La propargilación de la Coenzima Q0 implica el uso de triflato de escandio y éster de Hantzsch en diclorometano.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la Coenzima Q0, como los derivados propargílicos, que han demostrado tener significativas actividades biológicas .

Comparación Con Compuestos Similares

Coenzyme Q10 (Ubiquinone-10): Like Coenzyme Q0, Coenzyme Q10 is involved in the mitochondrial respiratory chain and has antioxidant properties.

Plastoquinone: Found in chloroplasts, plastoquinone plays a similar role in the electron transport chain during photosynthesis.

Phylloquinone (Vitamin K1): Involved in blood coagulation, phylloquinone shares structural similarities with Coenzyme Q0 but has distinct biological functions.

Uniqueness of Coenzyme Q0: Coenzyme Q0 is unique due to its specific anticancer and anti-inflammatory properties, which are not as pronounced in other similar compounds. Its ability to inhibit metastasis and modulate inflammatory pathways makes it a valuable compound in medical research .

Propiedades

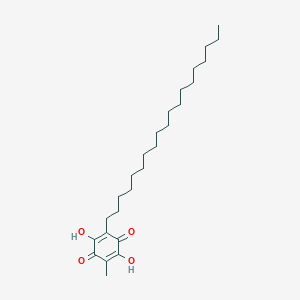

IUPAC Name |

2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPTCZPFCVOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209242 | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-94-7 | |

| Record name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ubiquinone-O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ubiquinone-O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethoxy-5-methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- Mitochondrial Complex I interaction: Coenzyme Q0 can act as an electron acceptor substrate for mitochondrial complex I (NADH:Q reductase), influencing electron transport activity and membrane potential generation. [] This interaction is influenced by the length and saturation of the alkyl side chain at position 6 of the benzoquinone ring. []

- Phospholipase A2 Inhibition: Coenzyme Q0 and its derivative, 2,3-dimethoxy-5-methyl-6-(10-morpholinodecyl)-1, 4-benzquinone hydrochloride (QS-10.Mor), have been shown to inhibit phospholipase A2 (PLA2) activity in a dose-dependent manner. This suggests a potential role in membrane stabilization. []

- Induction of Apoptosis: Studies show that Coenzyme Q0 can induce apoptosis in various cancer cell lines, including lung cancer cells (A549), [] breast cancer cells (MCF-7), [] and melanoma cells. [] This effect is often associated with reactive oxygen species (ROS) generation and modulation of apoptotic pathways, including PARP degradation and Bcl-2/Bax dysregulation. [, , ]

- Modulation of Wnt/β-catenin Signaling: Research suggests that Coenzyme Q0 can inhibit the Wnt/β-catenin signaling pathway, leading to decreased expression of c-myc, cyclin D1, and survivin. This inhibition contributes to its anti-tumor activity, particularly in melanoma cells. []

A:

- Stability in Solution: Studies demonstrate that 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is stable in acidic aqueous buffer solutions within a specific pH range (3.0-6.2). []

- Micellar Systems: Research indicates that the compound can be incorporated into micellar systems, like those formed by sodium alkyl sulfates. This suggests compatibility with certain surfactants. [] The presence of a long side chain, like in idebenone, can influence the location of the benzoquinone nucleus within the micelle. []

ANone: While not a catalyst itself, this compound participates in redox reactions:

- Electron Carrier: It can act as an electron acceptor in reactions involving coenzyme NADH and a water-soluble iridium complex, mimicking the function of ubiquinone in the electron transport chain. []

- Enhancement of Nitric Oxide Reduction: this compound enhances the rate of nitric oxide reduction by xanthine/xanthine oxidase and ascorbate. [, ] This activity is influenced by the quinone's redox potential. [, ]

ANone: Yes, but the provided research only mentions it briefly:

- Geometry Optimization: Unrestricted MNDO calculations were used to optimize the geometry of methoxy-substituted methyl-1,4-benzoquinone radical anions, demonstrating that the methoxyl groups were twisted out of the aromatic plane. []

- Hyperfine Coupling Constant Calculations: INDO calculations were used to calculate hyperfine coupling constants using both optimized and standard bond lengths and angles of methoxy-substituted methyl-1,4-benzoquinone radical anions. []

ANone: Several structure-activity relationships can be identified based on the research provided:

- Alkyl Side Chain Saturation: Saturated alkyl side chains at position 6 result in faster electron transport rates in mitochondrial complex I compared to unsaturated side chains. [] This highlights the importance of side chain flexibility for interaction with the enzyme.

- Liposomal Formulation: A patent describes a liquid formulation of Coenzyme Q10 (a related compound) using a non-ionic surfactant, antioxidant, preservative, and water-soluble cellulose derivatives to enhance bioavailability and shelf life. [] This suggests that similar strategies could be explored for Coenzyme Q0.

ANone: The provided research highlights the evolution of understanding regarding this compound :

- Early Synthesis: Research from 1964 details the synthesis of this compound and its ethyl homologues using peracid oxidation. [] This signifies early efforts to produce the compound for research purposes.

- Exploration of Antimetabolite Properties: Research from 1974 explored the potential of Coenzyme Q antimetabolites, including synthetic analogues, as antimalarial agents. [] This demonstrates early interest in leveraging the compound's biological activity for therapeutic purposes.

ANone: Yes, the research highlights several cross-disciplinary connections:

- Chemistry and Biology: The synthesis of this compound and its analogues, [, , , , , , ] combined with biological assays, [, , , , , , , , , , , , , , , , , , , ] showcases a strong interplay between synthetic chemistry and biological investigation.

- Biochemistry and Pharmacology: Understanding the compound's interaction with biological systems, like mitochondrial complex I [] and its effects on cellular processes like apoptosis [, , ] are essential for exploring its potential pharmacological applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.